(2R)-1-Fluoropropan-2-amine
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Overview
Description
(2R)-1-Fluoropropan-2-amine is a chiral amine with a fluorine atom attached to the carbon chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Fluoropropan-2-amine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST), is used to replace a leaving group on the precursor molecule. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Fluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
(2R)-1-Fluoropropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (2R)-1-Fluoropropan-2-amine exerts its effects involves its interaction with various molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The compound may also participate in metabolic pathways, where it can be transformed into active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Fluoropropan-2-amine: The enantiomer of (2R)-1-Fluoropropan-2-amine, which may have different biological activities due to its stereochemistry.
1-Fluoro-2-propanol: A related compound where the amine group is replaced with a hydroxyl group.
2-Fluoro-1-propanamine: A structural isomer with the fluorine atom attached to a different carbon.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C3H8FN |
---|---|
Molecular Weight |
77.10 g/mol |
IUPAC Name |
(2R)-1-fluoropropan-2-amine |
InChI |
InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m1/s1 |
InChI Key |
IRQOJWDMOUIHNR-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CF)N |
Canonical SMILES |
CC(CF)N |
Origin of Product |
United States |
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